molecular formula C16H15F2NO B15173200 2,6-difluoro-N-(4-isopropylphenyl)benzamide

2,6-difluoro-N-(4-isopropylphenyl)benzamide

Cat. No.: B15173200
M. Wt: 275.29 g/mol
InChI Key: CWDIUVJBYKHCPH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-isopropylphenyl)benzamide is an organic compound with the molecular formula C16H15F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and an isopropylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-isopropylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-isopropylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride is then reacted with 4-isopropylaniline in the presence of a base like triethylamine (Et3N) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the amide nitrogen.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Oxidized derivatives of the isopropyl group or the amide nitrogen.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Hydrolysis: 2,6-difluorobenzoic acid and 4-isopropylaniline.

Scientific Research Applications

2,6-Difluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-isopropylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the isopropylphenyl group, resulting in different chemical and biological properties.

    4-Isopropylbenzamide:

    2,6-Difluoro-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its properties.

Uniqueness

2,6-Difluoro-N-(4-isopropylphenyl)benzamide is unique due to the presence of both fluorine atoms and the isopropylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a compound of interest for various research and industrial applications.

Properties

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

IUPAC Name

2,6-difluoro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15F2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)

InChI Key

CWDIUVJBYKHCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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